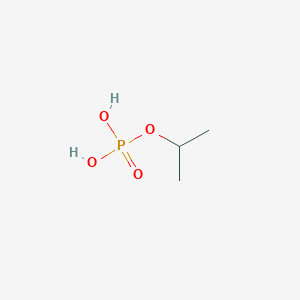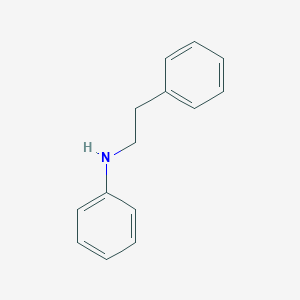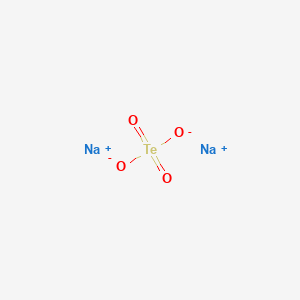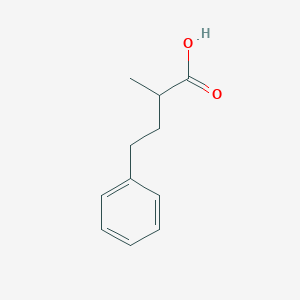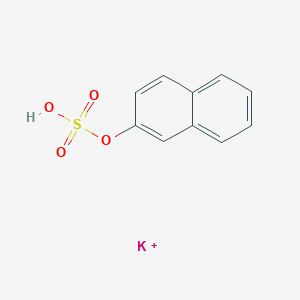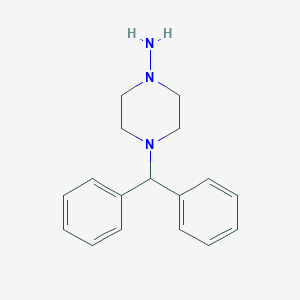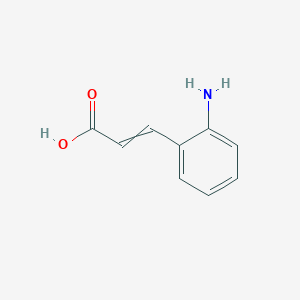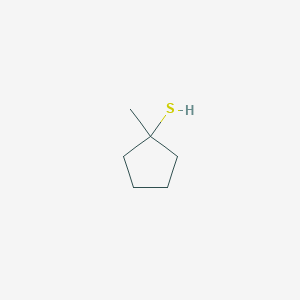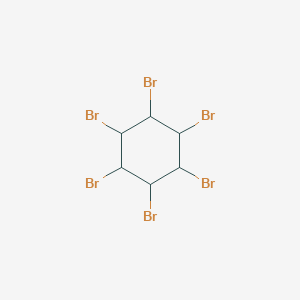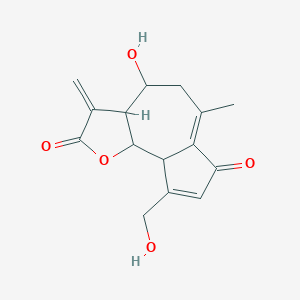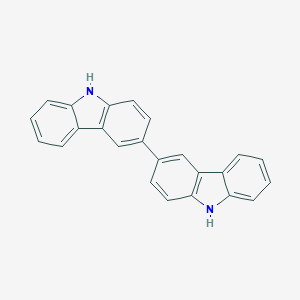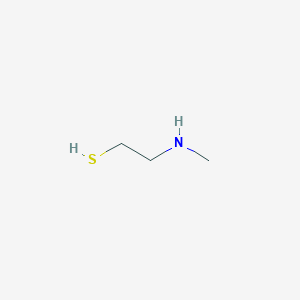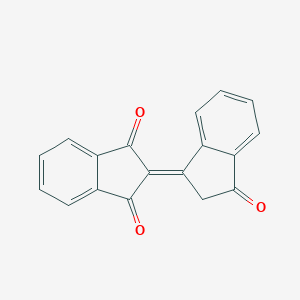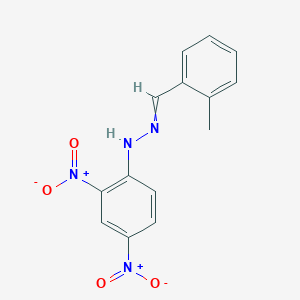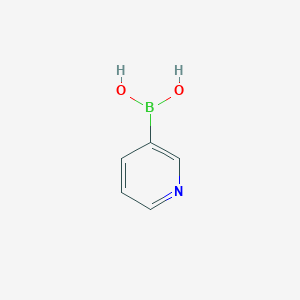
Pyridine-3-boronic acid
Descripción general
Descripción
Pyridine-3-boronic acid is a boronic acid substance used in Suzuki reactions, primarily in laboratory organic synthesis and chemical pharmaceutical research .
Synthesis Analysis
Pyridine-3-boronic acid can be synthesized by combining 3- and 4-pyridineboronic acids with trimesic and pyromellitic acids to give three molecular complexes . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The structural analysis of Pyridine-3-boronic acid reveals that the hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis
Pyridine-3-boronic acid is a reagent used for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
Pyridine-3-boronic acid has a molecular weight of 122.92 . It is a solid substance with a melting point greater than 300 °C . It is also used in high-throughput analysis as it enjoys the advantage of one minute run time without using any sample pretreatment or pre-derivatization .Aplicaciones Científicas De Investigación
1. Suzuki–Miyaura Coupling
- Summary of Application: Pyridine-3-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The primary method for the synthesis of boronic acids, including Pyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
- Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
2. Regioselective Suzuki-Miyaura Coupling
- Summary of Application: Pyridine-3-boronic acid is used in regioselective Suzuki-Miyaura coupling reactions .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-carbon bonds in a regioselective manner .
3. Tandem Palladium-Catalyzed Intermolecular Aminocarbonylation and Annulation
- Summary of Application: Pyridine-3-boronic acid is used in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-nitrogen and carbon-carbon bonds in a tandem manner .
4. Synthesis of Linear Poly(phenylpyridyl) Chains
- Summary of Application: Pyridine-3-boronic acid can be used to prepare new linear poly(phenylpyridyl) chains via Suzuki coupling .
- Results or Outcomes: The outcomes of these reactions would be the formation of new polymeric chains .
5. Mimics of α-Helix Twist
- Summary of Application: Pyridine-3-boronic acid can be used to prepare oligopyridyl foldamers as mimics of α-helix twist .
- Results or Outcomes: The outcomes of these reactions would be the formation of new oligopyridyl foldamers .
6. Therapeutic Enzymatic and Kinase Inhibitors and Receptor Antagonists
- Summary of Application: Pyridine-3-boronic acid can be used to prepare many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
- Results or Outcomes: The outcomes of these reactions would be the formation of new therapeutic agents .
7. Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: Pyridine-3-boronic acid can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-carbon bonds .
8. N-Arylation Using Copper Acetylacetonate Catalyst
- Summary of Application: Pyridine-3-boronic acid can be used in N-arylation using copper acetylacetonate catalyst .
- Results or Outcomes: The outcomes of these reactions would be the formation of new carbon-nitrogen bonds .
9. Copper-Mediated Cyanation and Regioselective Cyanation of Electron-Rich Benzenes
Safety And Hazards
Pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Record name | 3-pyridinylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-boronic acid | |
CAS RN |
1692-25-7 | |
| Record name | Pyridin-3-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

